Hexahydro-2H-2,5-epoxy-1,3-benzodioxole
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Overview
Description
Hexahydro-2H-2,5-epoxy-1,3-benzodioxole is an organic compound with the molecular formula C7H10O3 It is a derivative of benzodioxole, characterized by the presence of an epoxy group and a hexahydro structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexahydro-2H-2,5-epoxy-1,3-benzodioxole can be synthesized through several methods. One common approach involves the reaction of catechol with disubstituted halomethanes under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: Hexahydro-2H-2,5-epoxy-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the epoxy group into other functional groups.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxole derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Hexahydro-2H-2,5-epoxy-1,3-benzodioxole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which Hexahydro-2H-2,5-epoxy-1,3-benzodioxole exerts its effects involves interactions with specific molecular targets. For example, derivatives of this compound have been shown to act as auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses . The compound’s structure allows it to bind effectively to its targets, triggering a cascade of biochemical reactions.
Comparison with Similar Compounds
Hexahydro-2H-2,5-epoxy-1,3-benzodioxole can be compared with other similar compounds, such as:
1,3-Benzodioxole: A simpler derivative without the hexahydro and epoxy groups.
Hexahydro-1,3-benzodioxole: Lacks the epoxy group but shares the hexahydro structure.
Hexahydro-2H-thieno[2,3-c]pyrrole: A compound with a similar hexahydro structure but different heterocyclic components.
Properties
CAS No. |
722545-98-4 |
---|---|
Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2,9,10-trioxatricyclo[4.3.1.03,8]decane |
InChI |
InChI=1S/C7H10O3/c1-2-5-6-3-4(1)8-7(9-5)10-6/h4-7H,1-3H2 |
InChI Key |
QWBPYPTUMWVXKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CC1OC(O2)O3 |
Origin of Product |
United States |
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